

# Methyl 3-(4-chlorosulfonyl)phenylpropionate

## CAS number 374537-95-8

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### Compound of Interest

Compound Name: Methyl 3-(4-chlorosulfonyl)phenylpropionate

Cat. No.: B1593007

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An In-Depth Technical Guide to **Methyl 3-(4-chlorosulfonyl)phenylpropionate** (CAS: 374537-95-8): A Versatile Bifunctional Reagent in Drug Discovery

## Introduction: A Profile of a Key Pharmaceutical Intermediate

**Methyl 3-(4-chlorosulfonyl)phenylpropionate**, identified by CAS Number 374537-95-8, is a bifunctional organic compound of significant interest to the pharmaceutical and chemical research sectors.<sup>[1]</sup> Structurally, it comprises a phenylpropionate core functionalized with both a methyl ester and a highly reactive chlorosulfonyl group.<sup>[1]</sup> This unique arrangement makes it a valuable building block, or intermediate, for the synthesis of complex molecules, particularly in the development of novel therapeutic agents.<sup>[1][2]</sup>

The presence of the chlorosulfonyl group ( $-SO_2Cl$ ) provides a reactive handle for nucleophilic substitution, most commonly with amines to form stable sulfonamide linkages—a privileged scaffold in medicinal chemistry. Simultaneously, the methyl ester offers a site for further chemical modification, such as hydrolysis to the corresponding carboxylic acid or amidation. This dual reactivity allows for the systematic construction of compound libraries and the fine-tuning of pharmacokinetic and pharmacodynamic properties in drug candidates. This guide offers a comprehensive technical overview for researchers and drug development professionals, detailing the compound's properties, synthesis, reactivity, applications, and safety protocols.

## Physicochemical and Spectroscopic Properties

The physical and chemical properties of **Methyl 3-(4-chlorosulfonyl)phenylpropionate** are summarized below. These parameters are critical for designing reaction conditions, purification strategies, and ensuring proper storage.

Property	Value	Source(s)
CAS Number	374537-95-8	[3][4]
Molecular Formula	C <sub>10</sub> H <sub>11</sub> ClO <sub>4</sub> S	[3][4][5]
Molecular Weight	262.71 g/mol	[3][4][5]
Appearance	Off-white to light yellow solid	[3]
Melting Point	64-65 °C	[3]
Boiling Point	352.0 ± 25.0 °C (Predicted)	[3]
Density	1.344 ± 0.06 g/cm <sup>3</sup> (Predicted)	[3]
Purity	≥98% (Typical commercial grade)	[5]
Solubility	Soluble in common organic solvents like THF, DMF, and DMSO.	[6]
Storage Temperature	2-8 °C	[3]
Sensitivity	Moisture Sensitive	[3]

Note: Spectroscopic data (NMR, IR, MS) is not consistently available in public databases but can be obtained from commercial suppliers upon request or through in-house analysis.

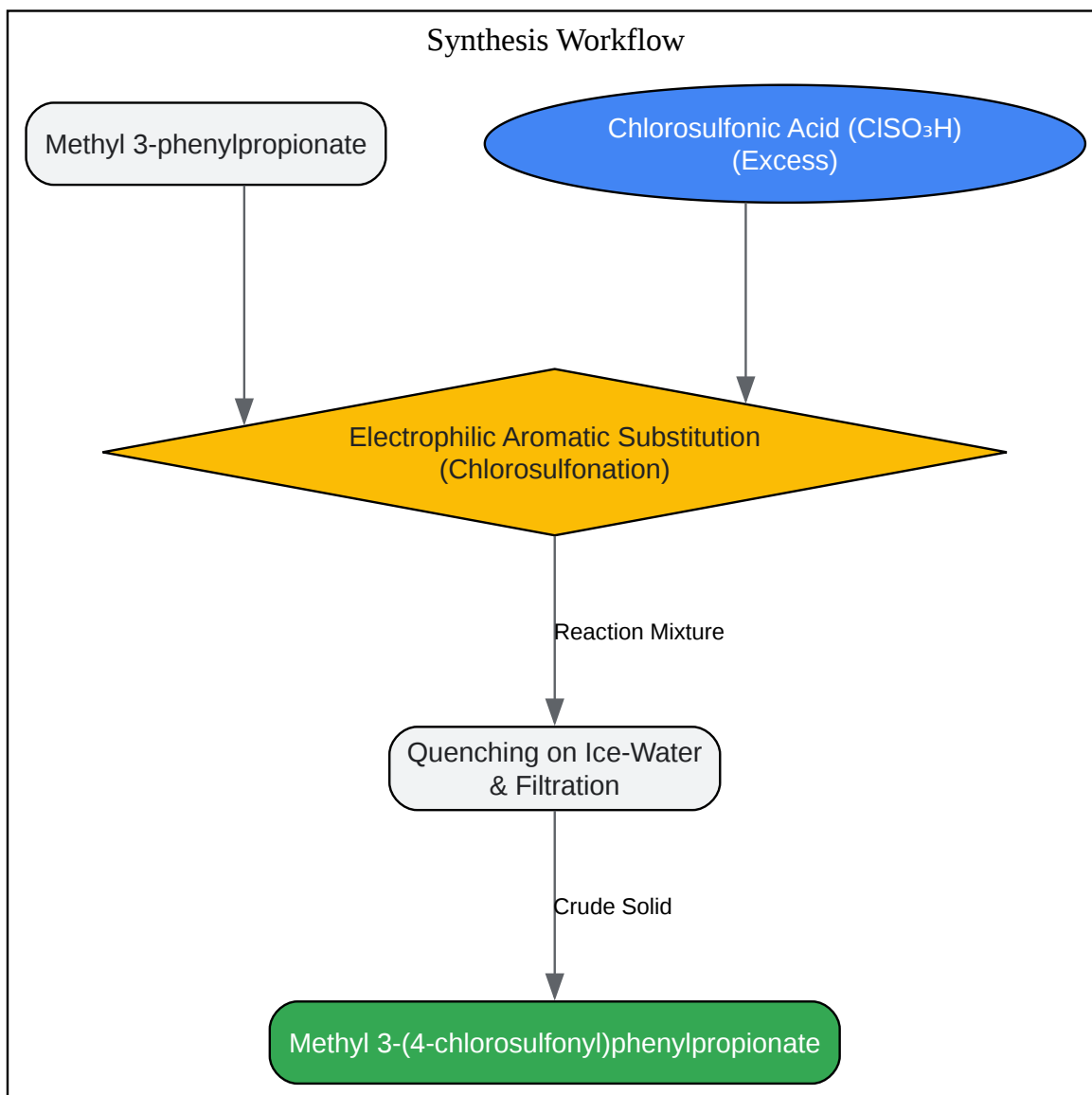
## Synthesis and Mechanism: The Chlorosulfonation Pathway

The most direct and industrially scalable method for preparing **Methyl 3-(4-chlorosulfonyl)phenylpropionate** is through the electrophilic aromatic substitution of a

suitable phenylpropionate precursor with chlorosulfonic acid.[6] The reaction proceeds by introducing the chlorosulfonyl group onto the aromatic ring.

## Reaction Mechanism and Rationale

The synthesis involves the reaction of methyl 3-phenylpropionate with an excess of chlorosulfonic acid. The phenylpropionate acts as the nucleophile (the activated aromatic ring) and chlorosulfonic acid serves as the electrophile. The propionate side chain is a weakly deactivating, ortho-, para-director. Due to steric hindrance from the side chain at the ortho position, the substitution occurs predominantly at the para position, yielding the desired product. The use of excess chlorosulfonic acid serves as both the reagent and the solvent.



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Caption: Generalized workflow for the synthesis of **Methyl 3-(4-chlorosulfonyl)phenylpropionate**.

## Detailed Experimental Protocol

This protocol is a representative procedure based on established chemical principles for chlorosulfonation reactions. Researchers should first perform this on a small scale and adapt it

as necessary.

#### Materials:

- Methyl 3-phenylpropionate
- Chlorosulfonic acid ( $\text{ClSO}_3\text{H}$ )
- Dichloromethane (DCM)
- Ice
- Deionized water
- Saturated sodium bicarbonate solution
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

#### Procedure:

- **Reaction Setup:** In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a gas outlet connected to a scrubber (to neutralize  $\text{HCl}$  gas), cool chlorosulfonic acid (5 equivalents) to  $0\text{ }^\circ\text{C}$  in an ice bath.
- **Addition of Substrate:** Slowly add methyl 3-phenylpropionate (1 equivalent) to the cooled chlorosulfonic acid via the dropping funnel over 30-60 minutes. Maintain the internal temperature below  $5\text{ }^\circ\text{C}$  throughout the addition.
- **Reaction Progression:** After the addition is complete, allow the reaction mixture to stir at  $0\text{ }^\circ\text{C}$  for 1 hour, then let it warm to room temperature and stir for an additional 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
- **Workup - Quenching:** Once the reaction is complete, very carefully and slowly pour the reaction mixture onto a large beaker of crushed ice with vigorous stirring. This step is highly exothermic and releases  $\text{HCl}$  gas; it must be performed in a well-ventilated fume hood.
- **Product Isolation:** The product will precipitate as a solid. Collect the solid by vacuum filtration and wash the filter cake thoroughly with cold deionized water until the filtrate is neutral (pH

~7).

- Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water or toluene) or by silica gel column chromatography using a gradient of ethyl acetate in hexanes. Dry the purified solid under vacuum to yield the final product.

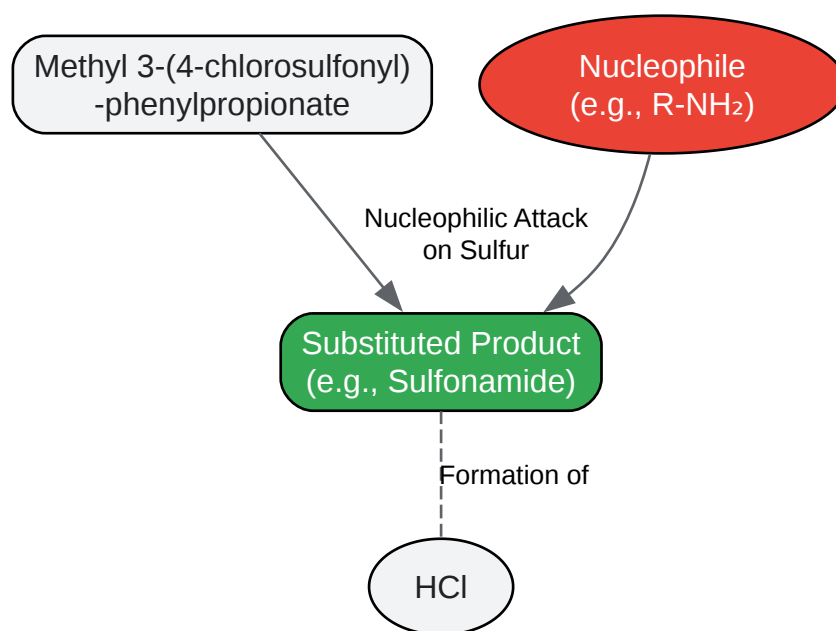
## Chemical Reactivity and Mechanistic Insights

The synthetic utility of **Methyl 3-(4-chlorosulfonyl)phenylpropionate** stems from the differential reactivity of its two functional groups.

### Reactivity of the Chlorosulfonyl Group

The sulfur atom in the chlorosulfonyl group is highly electrophilic due to the electron-withdrawing effects of the two oxygen atoms and the chlorine atom. This makes it highly susceptible to nucleophilic attack.<sup>[7]</sup> The propionate group, being electron-withdrawing itself, further enhances the electrophilicity of the sulfur center, making this compound more reactive than sulfonyl chlorides with electron-donating groups, such as p-toluenesulfonyl chloride (tosyl chloride).<sup>[7]</sup>

The most common and synthetically valuable reaction is with primary or secondary amines to form sulfonamides. This reaction is robust, high-yielding, and forms a very stable amide bond, which is a cornerstone of many drug scaffolds.



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Caption: Core reactivity of the chlorosulfonyl group with a generic amine nucleophile.

## Reactivity of the Methyl Ester Group

The methyl ester group can undergo standard ester transformations:

- **Hydrolysis:** Treatment with aqueous base (e.g., NaOH, LiOH) followed by acidic workup will hydrolyze the ester to the corresponding carboxylic acid, 3-(4-chlorosulfonyl)phenylpropanoic acid. This introduces a new functional group for amide coupling or other modifications.
- **Amination/Amidation:** The ester can react directly with amines, often at elevated temperatures or with catalysis, to form amides.

This orthogonal reactivity allows for sequential modifications, enabling the synthesis of diverse and complex molecular architectures.

## Applications in Medicinal Chemistry and Drug Development

**Methyl 3-(4-chlorosulfonyl)phenylpropionate** is primarily used as a versatile building block for creating libraries of compounds for high-throughput screening.

- **Scaffold for Sulfonamide Drugs:** The sulfonamide functional group is present in a wide range of clinically used drugs, including diuretics, antibiotics, and anti-inflammatory agents. This reagent provides a direct route to novel sulfonamide derivatives. For instance, it can be reacted with various amine-containing heterocyclic cores to explore new chemical space.[8]
- **Linker in Proteomics and Chemical Biology:** The reactive sulfonyl chloride can be used to attach the phenylpropionate moiety to proteins or other biomolecules, often targeting lysine residues. The ester can then be used as an attachment point for probes, affinity tags, or other reporter groups.[4]
- **Fragment-Based Drug Discovery (FBDD):** The molecule itself or its simple derivatives can serve as fragments in FBDD campaigns. The propionate tail can explore hydrophobic pockets in a target protein, while the sulfonyl group provides a vector for growing the fragment into a more potent lead compound.

## Safety, Handling, and Storage

As a reactive chemical intermediate, proper handling and storage of **Methyl 3-(4-chlorosulfonyl)phenylpropionate** are crucial for laboratory safety. The information below is a summary and should be supplemented by a full review of the Safety Data Sheet (SDS).[9]



Safety Aspect	Guideline	Source(s)
Hazard Classification	UN 3261, Corrosive solid, acidic, organic, n.o.s., Hazard Class 8	[3][9]
GHS Hazard Statements	Data not fully available in provided sources, but expected to cause skin corrosion/irritation and serious eye damage.	[2][9]
Personal Protective Equipment (PPE)	Wear tightly fitting safety goggles, impervious gloves (e.g., nitrile), and a lab coat. Use in a well-ventilated chemical fume hood. A full-face respirator may be necessary for large quantities or if dust is generated.	[9]
First Aid Measures	Inhalation: Move to fresh air. Skin Contact: Immediately remove contaminated clothing and rinse skin with plenty of water. Eye Contact: Rinse with pure water for at least 15 minutes and seek medical attention. Ingestion: Rinse mouth with water and seek immediate medical attention.	[9]
Handling	Avoid dust formation. Avoid contact with skin, eyes, and clothing. It is moisture-sensitive; handle under an inert atmosphere (e.g., nitrogen or argon) for long-term stability.	[3][9]

Storage	Store in a tightly sealed container in a cool (2-8 °C), dry, and well-ventilated area away from incompatible materials such as strong bases and oxidizing agents.	[3][5]
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Spill & Disposal	Collect spills carefully, avoiding dust generation. Dispose of as hazardous waste in accordance with local, state, and federal regulations.	[9]
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